molecular formula C8H15NO2 B12867273 (R)-1-Methylpyrrolidin-3-yl propionate

(R)-1-Methylpyrrolidin-3-yl propionate

Cat. No.: B12867273
M. Wt: 157.21 g/mol
InChI Key: YXGFOCDXNTYPPR-SSDOTTSWSA-N
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Description

(R)-1-Methylpyrrolidin-3-yl propionate is a chiral ester derivative of pyrrolidine, characterized by a propionate group esterified to the hydroxyl group of the (R)-configured 1-methylpyrrolidin-3-ol scaffold. This compound shares structural similarities with cholinesterase-targeting ligands, particularly those investigated for neurological imaging applications. Its synthesis likely involves esterification of (R)-1-methylpyrrolidin-3-ol with propionyl chloride or anhydride under standard conditions, analogous to methods used for related iodobenzoate derivatives .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl] propanoate

InChI

InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YXGFOCDXNTYPPR-SSDOTTSWSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CCN(C1)C

Canonical SMILES

CCC(=O)OC1CCN(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidin-3-yl propionate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl propionate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and propionic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: ®-1-Methylpyrrolidin-3-ol and propionic acid.

    Reduction: ®-1-Methylpyrrolidin-3-yl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidin-3-yl propionate involves its hydrolysis by esterases to release ®-1-Methylpyrrolidin-3-ol and propionic acid. The released alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-Methylpyrrolidin-3-yl propionate with three closely related compounds from published research (Table 1). Key differences lie in the ester substituent, heterocyclic core, and stereochemistry, which collectively influence physicochemical and biological properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Heterocycle Ester Group Configuration Yield (%) log P (calc.) Purity (%) Application
1-Methylpiperidin-4-yl 4-iodobenzoate (1) Piperidine 4-Iodobenzoate - 54 2.53 ≥97 Cholinesterase imaging
(S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate (2) Pyrrolidine 4-Iodobenzoate S 41 2.49 ≥97 Cholinesterase imaging
(R)-1-Methylpyrrolidin-3-yl 4-iodobenzoate (3) Pyrrolidine 4-Iodobenzoate R 46 2.49 ≥97 Cholinesterase imaging
This compound Pyrrolidine Propionate R *N/A *~1.5 (est.) *N/A Potential neuroimaging

Estimated log P based on structural analogy.

Key Comparisons

Ester Group Impact The 4-iodobenzoate group in compounds 1–3 introduces aromaticity and a heavy iodine atom, enhancing lipophilicity (log P ~2.5) and BBB penetration, critical for targeting brain cholinesterases .

Heterocyclic Core

  • Piperidine (compound 1) vs. pyrrolidine (compounds 2–3 and target): Piperidine’s six-membered ring offers greater conformational flexibility, whereas pyrrolidine’s five-membered ring imposes steric constraints that may influence binding to enzymatic pockets .

Stereochemistry

  • The R-configuration in compound 3 and the target compound may confer distinct binding affinities compared to the S-configuration (compound 2), as stereochemistry often dictates interactions with chiral enzyme active sites .

Synthetic Feasibility

  • Iodobenzoate derivatives (1–3) were synthesized in moderate yields (41–54%) via esterification, with purity ≥97% . Propionate analogs like the target compound may require optimized conditions due to the reactivity of aliphatic acylating agents.

Research Findings and Implications

  • Iodobenzoate Derivatives : Compounds 1–3 demonstrated suitability for cholinesterase imaging, attributed to their optimal log P values (~2.5) and BBB permeability . The iodine atom also provides a handle for radiolabeling.
  • This could be advantageous for short-acting diagnostic agents but may limit brain uptake.

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